N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is 334.168127949 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Effects of Acetamide Derivatives
Although not directly related, research on acetamide and its derivatives provides insights into the toxicology and biological effects of similar compounds. Kennedy (2001) provided an extensive review of the biological consequences of exposure to acetamide and its derivatives, emphasizing their commercial importance and varied biological responses among similar chemicals (Kennedy, 2001).
Environmental Fate of Alkylphenols
Research on alkylphenols and their derivatives, such as alkylphenol ethoxylates, offers insights into the environmental persistence and toxicity of chemically related compounds. Ying et al. (2002) discussed the environmental fate of these compounds, highlighting their ability to mimic natural hormones and potential endocrine-disrupting effects (Ying, Williams, & Kookana, 2002).
Neuroplasticity Mechanisms of Psychotropic Compounds
The study of neuroplasticity mechanisms induced by ketamine and classical psychedelics provides a framework for understanding the neurobiological effects of novel compounds. Aleksandrova and Phillips (2021) reviewed evidence supporting neuroplasticity as a convergent mechanism for the therapeutic effects of these substances, which could be relevant for research into new compounds with psychotropic potential (Aleksandrova & Phillips, 2021).
Isoxazoline Containing Natural Products as Anticancer Agents
Isoxazolines are a class of compounds with potential anticancer applications. Kaur et al. (2014) reviewed natural products containing isoxazoline derivatives, highlighting their significance as anticancer agents and discussing synthetic pathways and structure-activity relationships (Kaur, Kumar, Sharma, & Gupta, 2014).
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-10-11-18(14(2)12-13)15(3)22-21(24)19-16(4)25-23-20(19)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWGJCWLSCFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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